2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings. The compound is notable for its potential pharmacological properties and its structural complexity, which makes it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction. One common method involves the reaction of an aromatic aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with a base such as potassium carbonate acting as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it could be produced on a larger scale using similar methodologies as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
Uniqueness
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and the fused pyrano[3,2-c]pyridine ring system. This structural complexity contributes to its potential pharmacological properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N3O5/c1-9-7-13-15(19(23)22-9)14(11(8-20)18(21)27-13)10-5-6-12(24-2)17(26-4)16(10)25-3/h5-7,14H,21H2,1-4H3,(H,22,23) |
InChI Key |
AVKHANSVJNOFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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